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Introduction: Hexacene, a higher-order oligoacene, is a material of significant interest for next-

generation organic electronics due to its narrow HOMO-LUMO bandgap and potential for high

charge carrier mobility.[1] Accurate and reproducible measurement of hole mobility is crucial for

characterizing hexacene-based materials and devices. This document provides detailed

application notes and experimental protocols for three primary techniques used to measure

hole mobility in hexacene single crystals: Time-of-Flight (TOF), Organic Field-Effect Transistor

(OFET), and Space-Charge-Limited Current (SCLC).

Data Presentation: Hole Mobility in Hexacene and
Derivatives
The following table summarizes experimentally determined hole mobility (μh) values for

hexacene crystals and its derivatives, as reported in the literature.
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Time-of-Flight (TOF) Method
Application Notes: The Time-of-Flight (TOF) technique is a direct method for measuring the drift

mobility of charge carriers in the bulk of a semiconductor.[2][3] It is considered a reliable

method for determining intrinsic mobility, as it can minimize influences from contacts and

interfaces.[2] The principle involves generating a sheet of charge carriers near one electrode

using a short pulse of light (typically a laser). These carriers then drift across the sample of

known thickness under a uniform applied electric field. The time it takes for the carriers to reach

the opposite electrode, known as the transit time (tT), is measured from the resulting
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photocurrent transient. The drift mobility (μ) can then be calculated using the thickness of the

crystal (L), the applied voltage (V), and the transit time.

Key Advantages:

Provides a direct measurement of bulk mobility.

Minimizes effects from electrode injection and contact resistance.

Allows for the study of mobility as a function of temperature and electric field.

Experimental Protocol for TOF
A. Hexacene Crystal Preparation:

Synthesis and Purification: Synthesize hexacene from a suitable precursor. Due to its

instability, hexacene is often prepared from a more stable precursor immediately before

crystal growth.

Crystal Growth: Grow platelet-shaped single crystals of hexacene using a physical vapor

transport (PVT) method.[1] This is typically done in a horizontal tube furnace under a stream

of inert gas (e.g., argon).

Crystal Selection: Select thin, flat, and visually defect-free crystals for device fabrication.

B. Device Fabrication:

Bottom Electrode: Deposit a semi-transparent bottom electrode (e.g., a thin layer of gold or

aluminum, ~15-20 nm) onto a suitable substrate (e.g., quartz or glass) using thermal

evaporation.

Crystal Placement: Carefully place a selected hexacene single crystal onto the semi-

transparent electrode.

Top Electrode: Deposit a thicker, opaque top electrode (e.g., aluminum or gold, ~80-100 nm)

onto the top surface of the hexacene crystal. This creates a sandwich-type structure

(Substrate/Semi-transparent Electrode/Hexacene Crystal/Top Electrode).
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Thickness Measurement: Accurately measure the thickness (L) of the hexacene crystal

using a profilometer or a calibrated microscope.

C. Measurement Setup:

Circuit: Connect the sample in series with a voltage source and a load resistor (or a current

preamplifier). The voltage drop across the resistor is monitored by a fast oscilloscope.

Light Source: Use a pulsed nitrogen laser (e.g., λ = 337 nm) with a short pulse duration (< 5

ns) as the excitation source. The photon energy should be sufficient to be absorbed strongly

in hexacene, ensuring carrier generation occurs close to the semi-transparent electrode.

Biasing: Apply a DC voltage (V) across the sample. For hole mobility measurements, the

semi-transparent electrode, through which the laser pulse enters, should be positively

biased.

D. Data Acquisition:

Photogeneration: Fire a single laser pulse through the semi-transparent electrode to

generate a sheet of electron-hole pairs.

Drift and Detection: Under the applied positive bias, holes will drift towards the negatively

biased top electrode. The oscilloscope records the transient photocurrent as the sheet of

holes moves across the crystal.

Data Collection: Record the photocurrent transients for a range of applied voltages.

E. Data Analysis:

Transit Time Determination: The transit time (tT) is identified as the "knee" or inflection point

in the photocurrent transient when plotted on a linear scale, or as the point where the current

begins to drop off in a log-log plot.

Mobility Calculation: The hole mobility (μh) is calculated using the formula:

μh = L² / (V * tT)

Where L is the crystal thickness, V is the applied voltage, and tT is the transit time.
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Verification: The mobility should be independent of the applied electric field (V/L) for a trap-

free material. A plot of 1/tT versus V should be linear and pass through the origin.

TOF Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Measurement

Data Analysis

Hexacene Crystal Growth (PVT)

Fabricate Sandwich Device
(Semi-transparent & Opaque Electrodes)

Measure Crystal Thickness (L)

Apply Voltage (V)

Excite with Pulsed Laser

Record Photocurrent Transient

Determine Transit Time (tT)
from Transient

Calculate Mobility
μ = L² / (V * tT)

Click to download full resolution via product page

Caption: Workflow for Time-of-Flight (TOF) hole mobility measurement.
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Organic Field-Effect Transistor (OFET) Method
Application Notes: The OFET method is one of the most common techniques for characterizing

charge transport in organic semiconductors.[1] An OFET is a three-terminal device (source,

drain, and gate) where the current between the source and drain is modulated by the voltage

applied to the gate electrode. Charge carriers accumulate at the interface between the

semiconductor and the gate dielectric, forming a conductive channel. Mobility is extracted from

the transistor's transfer characteristics (drain current vs. gate voltage). It is important to note

that FET mobility reflects transport in a very thin layer (~2-10 nm) at the dielectric interface and

can be sensitive to surface morphology, traps, and the quality of the interface.[4][5]

Key Advantages:

Device structure is relevant to practical applications.

Allows for the determination of other key parameters like the on/off ratio and threshold

voltage.

Experimental Protocol for OFET
A. Hexacene Crystal Preparation:

Crystal Growth: Grow high-quality, thin platelet single crystals of hexacene via the physical

vapor transport (PVT) method.[1]

B. Device Fabrication (Flip-Crystal Method): The "flip-crystal" technique is often used for single-

crystal OFETs to avoid depositing materials directly onto the pristine crystal surface, which can

introduce defects.[5][6]

Substrate Preparation: Use a heavily doped silicon wafer (n⁺⁺-Si) as the gate electrode with

a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm) as the gate dielectric.

Contact Deposition: Pattern the source and drain electrodes (e.g., Cr/Au, 5 nm/50 nm)

directly onto the SiO₂ surface using photolithography and thermal evaporation. The distance

between these electrodes defines the channel length (L), and their width defines the channel

width (W).
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Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-

assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve molecular

ordering and device performance.

Crystal Lamination: Carefully place a pre-selected hexacene single crystal over the pre-

patterned source and drain electrodes. The van der Waals forces are typically sufficient to

hold the crystal in place. This "flip" ensures the pristine, untouched surface of the crystal is in

contact with the dielectric.

C. Measurement Setup:

Probe Station: Place the fabricated device in a probe station, which can be under vacuum or

in an inert atmosphere (e.g., nitrogen or argon) to protect the hexacene from degradation.

Connections: Use micromanipulators to make electrical contact with the source, drain, and

gate (wafer backside) electrodes.

Parameter Analyzer: Connect the probes to a semiconductor parameter analyzer (e.g.,

Keysight B1500A or similar) to apply voltages and measure currents.

D. Data Acquisition:

Output Characteristics: Measure the drain current (ID) as a function of the drain-source

voltage (VDS) for several different gate-source voltages (VGS).

Transfer Characteristics: Measure ID as a function of VGS at a fixed, high VDS (saturation

regime).

E. Data Analysis:

Mobility Calculation (Saturation Regime): The hole mobility is typically calculated from the

transfer curve in the saturation regime using the following equation:

ID = (W / 2L) * Ci * μh * (VGS - VT)²

Where W is the channel width, L is the channel length, Ci is the capacitance per unit area

of the gate dielectric, and VT is the threshold voltage.
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Extraction: Rearrange the equation and plot √|ID| versus VGS. The slope of the linear portion

of this plot is equal to √((W * Ci * μh) / 2L). The mobility (μh) can be extracted from this

slope.

μh = (2L / (W * Ci)) * (slope)²

OFET Workflow Diagram
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Caption: Workflow for OFET hole mobility measurement using the flip-crystal method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b032393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Space-Charge-Limited Current (SCLC) Method
Application Notes: The SCLC method is an all-electrical technique used to determine the bulk

charge carrier mobility in semiconductors and insulators.[7] The measurement relies on

fabricating a single-carrier (in this case, hole-only) device. When an external voltage is applied,

one contact (the anode) injects holes into the hexacene. At a sufficiently high voltage, the

injected charge density exceeds the intrinsic free carrier density, and the current becomes

limited by the space charge of these injected carriers. In the ideal trap-free case, the current-

voltage relationship is described by the Mott-Gurney law.[7]

Key Advantages:

Provides information about bulk mobility.

Relatively simple device structure and measurement setup.

Can also be used to probe trap state densities.

Experimental Protocol for SCLC
A. Hexacene Crystal Preparation:

Crystal Growth: Grow thin single crystals of hexacene using the PVT method, as described

previously.

B. Device Fabrication (Hole-Only Device):

Substrate and Anode: Start with a substrate (e.g., glass) patterned with a high work function

material for the anode to ensure efficient hole injection. Indium Tin Oxide (ITO) or a thin layer

of Gold (Au) are common choices.

Crystal Placement: Place the hexacene crystal onto the anode.

Cathode: Deposit a cathode with a low work function (e.g., Al, Ca) or a material that blocks

electron injection on top of the crystal. The key is that this contact should be a poor injector

of electrons to ensure the device is "hole-only." This creates a sandwich structure similar to

the TOF device.
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Thickness Measurement: Accurately measure the thickness (L) of the hexacene crystal.

C. Measurement Setup:

Connections: Connect the device to a source-measure unit (SMU) or a semiconductor

parameter analyzer.

Environment: Perform measurements in an inert atmosphere or vacuum to prevent

degradation.

D. Data Acquisition:

J-V Curve: Apply a voltage sweep across the device and measure the resulting current. Plot

the current density (J = Current / Device Area) as a function of the applied voltage (V).

E. Data Analysis:

Identify SCLC Regime: On a log-log plot of J versus V, the SCLC regime is identified by a

region where the current has a V² dependence (a slope of 2). At low voltages, the behavior

may be ohmic (J ∝ V, slope of 1).

Mobility Calculation: In the trap-free SCLC regime, the current density is given by the Mott-

Gurney Law:

J = (9/8) * ε₀ * εr * μh * (V² / L³)

Where ε₀ is the permittivity of free space, εr is the relative dielectric constant of hexacene
(typically assumed to be ~3-4 for organic semiconductors), μh is the hole mobility, V is the

voltage, and L is the crystal thickness.

Extraction: To extract the mobility, plot J versus V². The resulting graph should be linear in

the SCLC region. The mobility can be calculated from the slope of this line.

μh = (8 * L³ / (9 * ε₀ * εr)) * slope

SCLC Workflow Diagram
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Caption: Workflow for Space-Charge-Limited Current (SCLC) hole mobility measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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